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Compound of Interest

Compound Name: 1-Allylhydantoin

Cat. No.: B1289076 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies and expected

data associated with the crystal structure analysis of 1-Allylhydantoin. While a comprehensive

search of publicly available scientific literature and crystallographic databases did not yield a

complete, published crystal structure for 1-Allylhydantoin, this document outlines the

established experimental protocols and data presentation standards for the crystallographic

analysis of closely related hydantoin derivatives. The principles and procedures described

herein are broadly applicable and provide a foundational framework for the crystallographic

study of 1-Allylhydantoin.

Introduction to 1-Allylhydantoin
1-Allylhydantoin (CAS: 3366-93-6) is a five-membered heterocyclic compound belonging to

the imidazolidine-2,4-dione class.[1] Its molecular formula is C₆H₈N₂O₂, with a molecular

weight of 140.14 g/mol .[1] Hydantoin and its derivatives are recognized as important scaffolds

in medicinal chemistry, forming the core structure of various therapeutic agents.[2] The

determination of the three-dimensional structure of 1-Allylhydantoin through X-ray

crystallography is fundamental to understanding its chemical reactivity, potential biological

activity, and for guiding the rational design of new therapeutic agents. X-ray crystallography is

the definitive method for elucidating the solid-state structure of molecules, providing precise

information on bond lengths, bond angles, and intermolecular interactions.

Chemical Properties of 1-Allylhydantoin:
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Property Value Reference

Molecular Formula C₆H₈N₂O₂ [1]

Molecular Weight 140.14 g/mol [1]

Appearance
White to Almost white powder

to crystal
[1]

Purity >98.0% [1]

Melting Point 96.0 to 99.0 °C

Experimental Protocols for Crystal Structure
Analysis
The following sections detail the generalized experimental procedures for the synthesis,

crystallization, and X-ray diffraction analysis of a hydantoin derivative like 1-Allylhydantoin.

Synthesis and Crystallization
The synthesis of 1-Allylhydantoin for crystallographic analysis would typically involve the

reaction of an appropriate allyl-substituted precursor with a cyanide and carbonate source, or

other established methods for the synthesis of N-substituted hydantoins. The subsequent and

crucial step is the growth of high-quality single crystals suitable for X-ray diffraction.

Generalized Crystallization Protocol:

Dissolution: Dissolve the purified 1-Allylhydantoin powder in a suitable solvent or a mixture

of solvents at an elevated temperature to achieve saturation. Common solvents for

hydantoin derivatives include ethanol, methanol, and acetone.

Slow Cooling/Evaporation: Allow the saturated solution to cool slowly to room temperature.

Alternatively, slow evaporation of the solvent at a constant temperature can be employed.

This process encourages the formation of a small number of large, well-ordered crystals

rather than a large number of small, imperfect crystals.
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Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from

the mother liquor.

X-ray Data Collection and Structure Refinement
The following protocol outlines the determination of a crystal structure using a single-crystal X-

ray diffractometer.

General Protocol for Data Collection and Structure Refinement:

Crystal Mounting: A single crystal of appropriate size and quality is selected under a

microscope and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically

around 100 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are

collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)

radiation. A series of diffraction images are collected by rotating the crystal through a range

of angles.

Data Reduction: The collected images are processed to measure the intensities of the

thousands of diffraction spots. These intensities are then corrected for various experimental

factors (e.g., Lorentz and polarization effects) to produce a final set of structure factors.

Structure Solution and Refinement: The phase problem is solved using direct methods or

Patterson methods to obtain an initial model of the crystal structure. This model is then

refined using full-matrix least-squares on F² to improve the agreement between the observed

and calculated structure factors. Hydrogen atoms are typically placed in calculated positions

and refined using a riding model.

Validation: The final refined structure is validated using tools such as CHECKCIF to ensure

its geometric and crystallographic quality.

Data Presentation: Representative Crystallographic
Data
As the specific crystallographic data for 1-Allylhydantoin is not publicly available, the following

tables present a representative set of data for a generic hydantoin derivative to illustrate the
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standard format for reporting such information.

Table 1: Crystal Data and Structure Refinement Details (Example)
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Parameter Value

Empirical formula C₆H₈N₂O₂

Formula weight 140.14

Temperature 100(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions a = 8.123(4) Å α = 90°

b = 10.456(5) Å β = 105.45(3)°

c = 9.345(4) Å γ = 90°

Volume 765.4(7) Å³

Z 4

Density (calculated) 1.215 Mg/m³

Absorption coefficient 0.090 mm⁻¹

F(000) 296

Crystal size 0.25 x 0.20 x 0.15 mm³

Theta range for data collection 2.50 to 28.00°

Index ranges -10<=h<=10, -13<=k<=13, -12<=l<=12

Reflections collected 7890

Independent reflections 1876 [R(int) = 0.034]

Completeness to theta = 25.242° 99.8 %

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1876 / 0 / 118

Goodness-of-fit on F² 1.05
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Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.112

R indices (all data) R1 = 0.058, wR2 = 0.125

Largest diff. peak and hole 0.35 and -0.25 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) (Example)

Bond Length (Å) Angle Angle (°)

N1-C2 1.375(2) C5-N1-C2 112.5(1)

N1-C5 1.458(2) O2-C2-N1 125.4(1)

C2-O2 1.213(2) O2-C2-N3 125.1(1)

C2-N3 1.380(2) N1-C2-N3 109.5(1)

N3-C4 1.462(2) C4-N3-C2 111.8(1)

C4-O4 1.209(2) O4-C4-N3 126.3(1)

C4-C5 1.521(2) O4-C4-C5 124.2(1)

N3-C4-C5 109.5(1)

N1-C5-C4 102.3(1)

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a

compound like 1-Allylhydantoin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1289076?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Crystallization

X-ray Diffraction

Structure Determination

Synthesis of
1-Allylhydantoin

Purification

Single Crystal Growth

Crystal Mounting

Select Suitable Crystal

Data Collection
(Diffractometer)

Data Reduction

Raw Diffraction Data

Structure Solution
(Direct Methods)

Structure Refinement

Validation
(CIF Check)

Crystallographic Information File (CIF)
& Final Report

Final Structural Model

Click to download full resolution via product page

Caption: Workflow for Crystal Structure Analysis.

In conclusion, while the specific crystal structure of 1-Allylhydantoin has not been publicly

detailed, the established methodologies for the analysis of related compounds provide a clear
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and reliable pathway for its determination. The data presented in this guide serves as a

template for the expected outcomes of such an analysis, which would be invaluable for the

fields of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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